Cas no 80783-58-0 (methyl 2-(trifluoromethyl)sulfanylacetate)

Methyl 2-(trifluoromethyl)sulfanylacetate is a fluorinated sulfur-containing ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include the presence of a trifluoromethylthio group (–SCF₃), which enhances electrophilic reactivity and metabolic stability, making it valuable for constructing bioactive molecules. The ester functionality allows for further derivatization, while the trifluoromethylthio moiety contributes to improved lipophilicity and resistance to oxidative degradation. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty materials where fluorine incorporation is desired. Its stability under various reaction conditions and compatibility with common synthetic methodologies further underscore its utility in advanced chemical synthesis.
methyl 2-(trifluoromethyl)sulfanylacetate structure
80783-58-0 structure
Product Name:methyl 2-(trifluoromethyl)sulfanylacetate
CAS No:80783-58-0
MF:C4H5F3O2S
MW:174.141510725021
MDL:MFCD16617909
CID:4195982
PubChem ID:12834433
Update Time:2025-05-28

methyl 2-(trifluoromethyl)sulfanylacetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [(trifluoromethyl)thio]-, methyl ester
    • Methyl 2-[(trifluoromethyl)sulfanyl]acetate
    • Trifluoromethylsulfanyl-acetic acid ethyl ester
    • Methyl 2-((trifluoromethyl)thio)acetate
    • XABUQYVCAUJCHW-UHFFFAOYSA-N
    • EN300-140736
    • CS-0133044
    • MFCD26936125
    • FDA78358
    • SCHEMBL22735035
    • Methyl2-[(trifluoromethyl)sulfanyl]acetate
    • AKOS024253223
    • Z417962996
    • methyl 2-(trifluoromethylsulfanyl)acetate
    • Methyl (trifluoromethylthio)acetate
    • 80783-58-0
    • methyl 2-(trifluoromethyl)sulfanylacetate
    • MDL: MFCD16617909
    • Inchi: 1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3
    • InChI Key: XABUQYVCAUJCHW-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CSC(F)(F)F

Computed Properties

  • Exact Mass: 173.99623506Da
  • Monoisotopic Mass: 173.99623506Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 51.6Ų

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methyl 2-(trifluoromethyl)sulfanylacetate Suppliers

Amadis Chemical Company Limited
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(CAS:80783-58-0)methyl 2-(trifluoromethyl)sulfanylacetate
Order Number:A1053119
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:37
Price ($):436.0/237.0
Email:sales@amadischem.com

Additional information on methyl 2-(trifluoromethyl)sulfanylacetate

Recent Advances in the Application of Methyl 2-(Trifluoromethyl)sulfanylacetate (CAS: 80783-58-0) in Chemical Biology and Pharmaceutical Research

Methyl 2-(trifluoromethyl)sulfanylacetate (CAS: 80783-58-0) is a fluorinated sulfur-containing compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethylsulfanyl (-SCF3) functional group, has emerged as a valuable building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and agrochemicals. The unique electronic and steric properties imparted by the -SCF3 moiety contribute to enhanced metabolic stability, lipophilicity, and binding affinity, making it an attractive structural motif in drug design.

Recent studies have highlighted the synthetic utility of methyl 2-(trifluoromethyl)sulfanylacetate as a key intermediate in the preparation of trifluoromethylthiolated compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of SCF3-containing kinase inhibitors, which exhibited improved target selectivity and pharmacokinetic profiles compared to their non-fluorinated counterparts. The researchers employed a novel palladium-catalyzed cross-coupling strategy using methyl 2-(trifluoromethyl)sulfanylacetate as the SCF3 source, achieving high yields and excellent functional group tolerance.

In the realm of antimicrobial development, a 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the incorporation of methyl 2-(trifluoromethyl)sulfanylacetate-derived fragments into novel quinolone antibiotics. The resulting compounds showed potent activity against multidrug-resistant Gram-positive pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range. Molecular docking studies revealed that the -SCF3 group facilitated unique interactions with the DNA gyrase binding pocket, providing a structural basis for the observed enhancement in antibacterial activity.

The compound's application extends beyond small molecule therapeutics. A groundbreaking 2023 Nature Chemical Biology paper described its use in the site-specific trifluoromethylthiolation of proteins, enabling the study of protein-ligand interactions and cellular processes with unprecedented precision. This methodology, which utilizes methyl 2-(trifluoromethyl)sulfanylacetate as a reagent for post-translational modification, opens new avenues for chemical biology research and the development of protein-based therapeutics.

From a synthetic chemistry perspective, recent advances have focused on developing more sustainable and efficient methods for producing methyl 2-(trifluoromethyl)sulfanylacetate. A 2024 Green Chemistry publication outlined an electrochemical synthesis route that significantly reduces the environmental impact associated with traditional methods while maintaining high purity and yield. This development addresses growing concerns about the environmental footprint of fluorinated compound production while meeting the increasing demand for this valuable synthetic intermediate.

In conclusion, methyl 2-(trifluoromethyl)sulfanylacetate (CAS: 80783-58-0) continues to demonstrate its importance as a versatile tool in chemical biology and pharmaceutical research. Its applications span from small molecule drug development to protein engineering, with recent studies showcasing innovative synthetic methodologies and novel biological activities. As research in this area progresses, we anticipate further discoveries that will expand the utility of this compound and its derivatives in addressing unmet medical needs and advancing fundamental scientific understanding.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80783-58-0)methyl 2-(trifluoromethyl)sulfanylacetate
A1053119
Purity:99%/99%
Quantity:1g/250mg
Price ($):436.0/237.0
Email